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4-(Trifluoromethyl)pyridine-2-

carbaldehyde

Cat. No.: B150356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Trifluoromethyl)picolinaldehyde, a substituted pyridine derivative, is a compound of interest

in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group, a key

pharmacophore, can significantly influence a molecule's metabolic stability, lipophilicity, and

binding affinity to biological targets. This technical guide provides a comprehensive overview of

the known physicochemical properties of 4-(trifluoromethyl)picolinaldehyde, alongside

generalized experimental protocols for its synthesis and characterization. This document is

intended to serve as a valuable resource for researchers and professionals engaged in drug

discovery and development.

Physicochemical Properties
The following tables summarize the key physicochemical properties of 4-

(trifluoromethyl)picolinaldehyde. It is important to note that while some of these properties have

been experimentally determined and reported in chemical supplier databases, others are

calculated estimates.
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Table 1: General and Physical Properties[1][2]

Property Value Source

CAS Number 132470-83-8 Chemical Supplier Catalogs[1]

Molecular Formula C₇H₄F₃NO
Chemical Supplier Catalogs[1]

[2]

Molecular Weight 175.11 g/mol
Chemical Supplier Catalogs[1]

[2]

Density 1.37 g/cm³ Calculated[1]

Boiling Point 194.351 °C at 760 mmHg Calculated[1]

Flash Point 71.341 °C Calculated[1]

Physical Form Liquid Sigma-Aldrich[3]

Table 2: Chromatographic and Spectroscopic Properties

Property Value Source

LogP 1.9129 Calculated[2]

Exact Mass 175.0245 m/z PubChem[4]

Table 3: Solubility and pKa (Predicted)
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Property Value Notes

Aqueous Solubility Data not available

Due to the aromatic and

trifluoromethyl moieties, low

aqueous solubility is expected.

pKa Data not available

The pyridine nitrogen is

expected to be basic, but its

pKa will be lowered by the

electron-withdrawing effects of

the aldehyde and

trifluoromethyl groups.

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of

4-(trifluoromethyl)picolinaldehyde are not readily available in the public domain. However,

based on established methods for the synthesis of related trifluoromethyl-substituted pyridines

and the purification of aromatic aldehydes, a general workflow can be proposed.

Synthesis: A Generalized Approach
The synthesis of 4-(trifluoromethyl)picolinaldehyde can be envisioned through a multi-step

process, likely starting from a commercially available substituted picoline. A plausible synthetic

route is outlined below. This is a generalized procedure and would require optimization of

reaction conditions, solvents, and catalysts.

Halogenation of a Picoline Precursor: A suitable starting material, such as 4-methyl-2-

chloropyridine, would first be halogenated at the methyl group. This is typically achieved

using a radical initiator like N-bromosuccinimide (NBS) in the presence of a light source or a

radical initiator.

Trifluoromethylation: The resulting halomethylpyridine can then be converted to the

trifluoromethyl derivative. A common method for this transformation is the use of a

fluorinating agent such as antimony trifluoride (Swarts reaction) or more modern reagents

like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable catalyst.
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Oxidation to the Aldehyde: The 2-chloro-4-(trifluoromethyl)pyridine intermediate would then

be oxidized to the corresponding aldehyde. This can be achieved through various methods,

including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or by using

manganese dioxide (MnO₂).

Purification: The crude product would require purification, likely through column

chromatography on silica gel using a gradient of ethyl acetate and hexanes.

Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation

of 4-(trifluoromethyl)picolinaldehyde. While a specific experimental protocol is not available, a

general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire a one-dimensional proton NMR spectrum.

Expected Chemical Shifts:

The aldehydic proton is expected to appear as a singlet in the downfield region of the

spectrum, typically between δ 9-10 ppm.[5][6]

The protons on the pyridine ring will appear in the aromatic region (δ 7-9 ppm) and will

exhibit splitting patterns (doublets, triplets, or more complex multiplets) depending on

their coupling with adjacent protons.

¹³C NMR Spectroscopy:

Acquire a one-dimensional carbon NMR spectrum.

Expected Chemical Shifts:

The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 190-200

ppm.[6]
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The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the

three fluorine atoms.

The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).

Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization

of 4-(trifluoromethyl)picolinaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to 4-(Trifluoromethyl)picolinaldehyde:
Physicochemical Properties and Experimental Considerations]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b150356#physicochemical-
properties-of-4-trifluoromethyl-picolinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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